molecular formula C23H23N3O4 B11423097 6-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11423097
M. Wt: 405.4 g/mol
InChI Key: MAMVFNNUOLUBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines ethoxyphenyl and methoxyphenyl groups with a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and perform a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

6-(2-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of ethoxyphenyl and methoxyphenyl groups with a pyrrolopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H23N3O4/c1-5-30-19-9-7-6-8-17(19)26-14-18-20(22(27)25(3)23(28)24(18)2)21(26)15-10-12-16(29-4)13-11-15/h6-14H,5H2,1-4H3

InChI Key

MAMVFNNUOLUBFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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